Cobalt(II) phosphide

Beschreibung

The exact mass of the compound Cobalt(II) phosphide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobalt(II) phosphide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) phosphide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cobalt(2+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKCTWKZVGLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

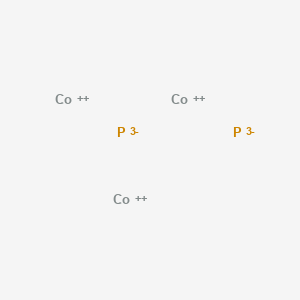

[P-3].[P-3].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74711 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12134-02-0 | |

| Record name | Cobalt phosphide (Co2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of cobalt(II) phosphide

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt Phosphide

Cobalt phosphides (CoₓPᵧ) are a class of inorganic compounds that have garnered significant attention from the research community due to their compelling electronic and catalytic properties.[1][2] These materials, existing in various stoichiometric phases such as CoP, Co₂P, and CoP₂, are emerging as cost-effective and highly efficient alternatives to precious metal-based materials in a range of applications, particularly in electrocatalysis for energy conversion and storage technologies like water splitting and fuel cells.[2][3][4]

This guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques employed for cobalt phosphide, tailored for researchers, scientists, and professionals in materials science and drug development.

Synthesis of Cobalt Phosphide

The synthesis of cobalt phosphide with controlled phase, morphology, and crystallinity is crucial for optimizing its performance.[1] Several methods have been developed, each offering distinct advantages in terms of reaction conditions, scalability, and the resulting material properties.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are widely used for preparing crystalline cobalt phosphide nanoparticles.[5] These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to increased pressure that facilitates the formation of the desired product. The primary distinction is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method.

Key Features:

-

Reaction Conditions: Typically conducted at moderate temperatures (120-250°C) for several hours.

-

Precursors: Common cobalt sources include cobalt salts like cobalt acetate or cobalt chloride.[5] Phosphorus sources can include red phosphorus, white phosphorus, or organophosphorus compounds like trioctylphosphine (TOP).[1][6]

-

Advantages: Allows for good control over particle size and morphology, and can yield highly crystalline products.[1]

Gas-Solid Reactions (Phosphidation)

This method involves the reaction of a solid cobalt-containing precursor with a gaseous phosphorus source at elevated temperatures.[5] It is a scalable approach for producing nanostructured cobalt phosphides.

Key Features:

-

Process: A solid cobalt precursor (e.g., cobalt oxide, cobalt hydroxide, or cobalt salts) is placed in a tube furnace and heated under an inert atmosphere.[5][7] A phosphorus source, such as sodium hypophosphite or red phosphorus, is heated separately to generate phosphorus vapor, which then reacts with the cobalt precursor.[5]

-

Temperature: Phosphidation temperatures can range from 300°C to over 650°C, influencing the final phase of the cobalt phosphide.[7][8]

-

Advantages: This method is effective for creating materials with large surface areas and can be used to directly grow cobalt phosphide on conductive substrates.[5][7]

Thermal Decomposition / Solution-Phase Synthesis

In this one-step approach, cobalt and phosphorus precursors are heated in a high-boiling point coordinating solvent.[6][9] The solvent acts as a medium for the reaction and also helps to control the nucleation and growth of the nanoparticles.

Key Features:

-

Precursors: Organometallic cobalt precursors and organophosphorus compounds like trioctylphosphine (TOP) or triphenylphosphine (TPP) are often used.[6][10] The choice of phosphine source can influence the resulting crystalline phase (e.g., TOP for CoP and TPP for Co₂P).[10]

-

Solvents: High-boiling point organic solvents such as oleylamine (OAm) or trioctylphosphine oxide (TOPO) are commonly employed.[9][11]

-

Temperature: Reactions are typically carried out at temperatures around 300°C.[6][11]

-

Advantages: Offers excellent control over the size, shape, and composition of the resulting nanoparticles.[6]

Electrodeposition

Electrodeposition is a technique where a cobalt phosphide film is deposited onto a conductive substrate from an electrolyte solution containing both cobalt and phosphorus precursors.

Key Features:

-

Process: A potential is applied between a working electrode (the substrate) and a counter electrode in an electrolyte bath.

-

Electrolyte: The solution typically contains a cobalt salt (e.g., cobalt chloride) and a phosphorus source like sodium hypophosphite.[5]

-

Control: The morphology, composition, and thickness of the deposited film can be precisely controlled by adjusting parameters such as applied potential, current density, and deposition time.[5]

-

Advantages: This method provides excellent electrical contact between the catalyst and the substrate, which is beneficial for electrochemical applications.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of high-quality cobalt phosphide materials.

Protocol: Hydrothermal Synthesis of Co₂P Nanoparticles

This protocol describes a general procedure for synthesizing Co₂P nanoparticles using a hydrothermal method.[1]

-

Precursor Preparation: Dissolve a cobalt salt (e.g., cobalt(II) acetate tetrahydrate) in deionized water.

-

Phosphorus Source Addition: Add a phosphorus source (e.g., sodium hypophosphite) to the solution under stirring. The molar ratio of Co to P is critical for phase control.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-220°C for 12-24 hours.

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at 60-80°C overnight.

Protocol: Gas-Solid Phosphidation of a Cobalt Precursor

This protocol outlines the synthesis of cobalt phosphide via the thermal treatment of a cobalt precursor with a solid phosphorus source.[7][8]

-

Precursor Loading: Place the cobalt precursor (e.g., Co(OH)₂, Co₃O₄, or cobalt(II) acetate) in a ceramic boat in the center of a tube furnace.

-

Phosphorus Source Placement: Place the phosphorus source (e.g., red phosphorus or sodium hypophosphite) in a separate boat at the upstream end of the furnace, where the temperature is lower.

-

Purging: Purge the tube furnace with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove oxygen.

-

Heating Ramp: Heat the furnace to the desired phosphidation temperature (e.g., 300-450°C) at a controlled rate (e.g., 5°C/min) under a continuous inert gas flow. The temperature gradient will cause the phosphorus source to vaporize and travel downstream to react with the cobalt precursor.

-

Reaction: Maintain the target temperature for 1-3 hours to ensure complete phosphidation.

-

Cooling: After the reaction, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

-

Passivation (Optional): To prevent rapid oxidation upon exposure to air, the sample can be passivated by flowing a low-concentration oxygen/nitrogen mixture (e.g., 1% O₂/N₂) over the sample during the final cooling stage.[12]

Data Presentation: Synthesis and Properties

Quantitative data from synthesis and characterization are summarized below for comparative analysis.

Table 1: Comparison of Cobalt Phosphide Synthesis Methods

| Synthesis Method | Cobalt Precursor | Phosphorus Source | Typical Temp. (°C) | Typical Duration | Resulting Phases | Morphology |

| Hydrothermal | Cobalt Acetate | Red Phosphorus | 180 - 220 | 12 - 24 h | Co₂P, CoP | Nanoparticles |

| Gas-Solid Reaction | Cobalt(II) Acetate | Sodium Hypophosphite | 300 - 450 | 1 - 3 h | Co₂P, CoP | Nanostructures |

| Thermal Decomposition | Co(acac)₂ | Trioctylphosphine (TOP) | ~300 | 1 - 2.5 h | Co₂P, CoP | Nanorods, Nanoparticles |

| Electrodeposition | Cobalt Chloride | Sodium Hypophosphite | Room Temp. | Varies | Co-P alloys | Thin Films, Nanospheres |

Table 2: Typical Characterization Data for Orthorhombic Co₂P

| Characterization Technique | Parameter | Typical Value / Observation |

| XRD | Lattice Parameters (Å) | a = 5.646, b = 3.513, c = 6.608[13] |

| Main Diffraction Peaks (2θ) | Corresponds to JCPDS no: 32-0306[6] | |

| XPS | Co 2p₃/₂ Binding Energy (eV) | ~778.3 (Co⁰), ~781.7 (Coδ⁺ in Co₂P)[13] |

| P 2p Binding Energy (eV) | ~129.3 (Pδ⁻ in Co₂P), ~133.5 (Oxidized P) | |

| TEM | Morphology | Nanorods, Nanoparticles |

| Growth Direction (Nanorods) | Often along the {020} direction[13] | |

| Electrocatalysis (HER) | Overpotential @ 10 mA/cm² | 160-175 mV (in acid/alkaline)[8] |

| Tafel Slope (mV/dec) | ~72 mV/dec[14] |

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the structural, morphological, compositional, and functional properties of synthesized cobalt phosphide materials.

-

X-ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase and structure of the material. By analyzing the position and intensity of diffraction peaks, one can identify the specific cobalt phosphide stoichiometry (CoP, Co₂P, etc.) and calculate lattice parameters.[1][13]

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of the material.[7] Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the detailed analysis of particle size, shape, and crystallinity. High-Resolution TEM (HRTEM) can even resolve the atomic lattice fringes.[1][13]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements.[1] For cobalt phosphide, XPS is crucial for confirming the presence of Co-P bonds and identifying surface oxidation states, which can significantly impact catalytic activity.[5][13]

-

Electrochemical Measurements: For applications in electrocatalysis, techniques such as Linear Sweep Voltammetry (LSV), Cyclic Voltammetry (CV), and Electrochemical Impedance Spectroscopy (EIS) are used. These measurements are performed in a three-electrode setup to evaluate the material's activity and stability for reactions like the Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER).[7][14]

Visualization of Workflows

Diagrams created using Graphviz illustrate key processes in cobalt phosphide research.

Caption: General workflow for cobalt phosphide synthesis and characterization.

Caption: Key synthesis routes for producing cobalt phosphide materials.

References

- 1. Buy Cobalt(II) phosphide (EVT-308461) | 12134-02-0 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cobalt(II) phosphide | 12134-02-0 | Benchchem [benchchem.com]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A facile solution-phase synthesis of cobalt phosphide nanorods/hollow nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. osti.gov [osti.gov]

- 14. mdpi.com [mdpi.com]

Unveiling the Atomic Blueprint: A Technical Guide to the Crystal Structure of Cobalt Phosphide (CoP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of cobalt phosphide (CoP), a material of significant interest in catalysis and materials science. This document outlines the fundamental crystallographic parameters, details the experimental protocols for its characterization, and presents a logical workflow for its structural determination.

Core Crystallographic Data of Cobalt Phosphide (CoP)

Cobalt phosphide (CoP) crystallizes in the orthorhombic crystal system, characterized by three unequal crystallographic axes at right angles to each other. The specific arrangement of atoms in the CoP crystal lattice is described by the space group Pnma (No. 62). This space group dictates the symmetry operations that can be applied to the unit cell, leaving the crystal structure unchanged.

The fundamental building block of the crystal, the unit cell, is defined by its lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). For an orthorhombic system, all angles are 90°. The atomic positions within this unit cell are described by fractional coordinates (x, y, z).

Below is a summary of the key crystallographic data for CoP, compiled from various sources. It is important to note that minor variations in lattice parameters can occur due to different experimental conditions and analytical models.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma | [1][2] |

| Space Group Number | 62 | [1] |

| Lattice Parameter a | 3.269 Å | [1] |

| 3.25 Å | [2] | |

| Lattice Parameter b | 5.072 Å | [1] |

| 5.03 Å | [2] | |

| Lattice Parameter c | 5.555 Å | [1] |

| 5.50 Å | [2] | |

| Angles (α, β, γ) | 90°, 90°, 90° | [2] |

| Atomic Positions | Co: (0.25, 0.498915, 0.697489) | [2] |

| P: (0.25, 0.691652, 0.081619) | [2] |

Experimental Determination of Crystal Structure

The primary technique for determining the crystal structure of polycrystalline materials like CoP is X-ray Diffraction (XRD). This method involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the atomic arrangement within the crystal. For precise structural information, the experimental XRD data is typically analyzed using the Rietveld refinement method.[3][4]

Experimental Protocol: Powder X-ray Diffraction (PXRD) and Rietveld Refinement

The following protocol outlines the key steps for the characterization of the crystal structure of a synthesized CoP powder sample.

1. Sample Preparation:

- The synthesized cobalt phosphide material is finely ground to a homogenous powder to ensure random orientation of the crystallites.

- The powder is then carefully mounted onto a sample holder, ensuring a flat and densely packed surface to minimize surface roughness effects.

2. Data Collection (Powder X-ray Diffractometer):

- Instrument: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

- Scan Type: A continuous scan over a wide 2θ range (e.g., 10-90°) is performed to collect all significant diffraction peaks.

- Step Size and Dwell Time: A small step size (e.g., 0.01-0.02°) and a sufficient dwell time per step are chosen to ensure good signal-to-noise ratio and data resolution.

3. Data Analysis (Qualitative):

- The collected diffraction pattern is first analyzed qualitatively to identify the crystalline phases present in the sample.

- The experimental peak positions are compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the presence of the CoP phase.[5]

4. Rietveld Refinement (Quantitative):

- Software: Specialized software (e.g., FullProf, GSAS, TOPAS) is used to perform the Rietveld refinement.[6]

- Initial Model: An initial structural model for CoP is created based on known crystallographic data (space group Pnma, approximate lattice parameters, and atomic positions).

- Refinement Process: The Rietveld method employs a least-squares approach to fit a calculated diffraction pattern to the experimental data.[3][4] The following parameters are iteratively refined:

- Scale Factor: Adjusts the overall intensity of the calculated pattern.

- Background Parameters: Models the background signal of the diffraction pattern.

- Lattice Parameters: Precisely determines the unit cell dimensions (a, b, c).

- Atomic Positions: Refines the fractional coordinates (x, y, z) of the Co and P atoms within the unit cell.

- Peak Shape and Width Parameters: Models the shape and broadening of the diffraction peaks, which can provide information on crystallite size and microstrain.

- Preferred Orientation: Corrects for any non-random orientation of the crystallites in the sample.

- Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit indicators (e.g., Rwp, Rp, χ²). A low value for these indicators signifies a good fit between the calculated and experimental patterns.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the crystal structure of cobalt phosphide.

This comprehensive approach, from synthesis to advanced data analysis, is crucial for obtaining a precise and reliable understanding of the atomic arrangement within cobalt phosphide. This knowledge is fundamental for researchers and scientists in designing and developing new materials with tailored properties for various applications, including in the field of drug development where crystalline phases of active pharmaceutical ingredients are of critical importance.

References

- 1. mp-22270: CoP (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 4. MyScope [myscope.training]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative analysis using Rietveld refinement [crystalimpact.com]

An In-depth Technical Guide to the Cobalt-Phosphorus Binary Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cobalt-phosphorus (Co-P) binary system, focusing on its phase diagram, the crystallographic properties of its constituent phases, and the experimental methodologies used for their determination. This document is intended to serve as a core reference for professionals engaged in materials science, chemistry, and related fields where cobalt phosphide materials are of interest.

The Cobalt-Phosphorus Phase Diagram

The Co-P phase diagram describes the equilibrium phases that form between cobalt and phosphorus at various temperatures and compositions. The system is characterized by the presence of several intermetallic compounds, most notably Co₂P and CoP. The diagram features a eutectic reaction on the cobalt-rich side. Below is a summary of the key invariant reactions observed in the system.

Table 1: Invariant Reactions in the Cobalt-Phosphorus System

| Reaction Type | Temperature (°C) | Composition (at. % P) | Reaction Equation |

| Eutectic | ~1022 | ~19.9 | L ↔ (α-Co) + Co₂P |

| Peritectic | ~1337 | ~33.3 | L + CoP ↔ Co₂P |

| Melting | 1495 | 0 | (α-Co) ↔ L |

| Melting | ~1387 | ~50 | CoP ↔ L |

Note: The values are approximated from published phase diagrams. Precise experimental values may vary.

Crystalline Phases

The Co-P system contains distinct solid phases, each with a unique crystal structure. The primary phases include the terminal solid solution of phosphorus in cobalt (α-Co) and the intermetallic compounds Co₂P and CoP.

Table 2: Crystallographic Data of Stable Cobalt Phosphide Phases

| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |

| Cobalt | α-Co | Hexagonal | P6₃/mmc | a = 2.507, c = 4.069 | - |

| Cobalt Phosphide | Co₂P | Orthorhombic | Pnma (62) | a = 5.6479, b = 3.5129, c = 6.6078 | [1][2][3] |

| Cobalt Phosphide | CoP | Orthorhombic | Pnma (62) | a = 3.25, b = 5.03, c = 5.50 | [4] |

Visualization of Phase Formation

To illustrate the logical relationship of phase formation upon cooling, a diagram generated using the DOT language is provided below. This diagram visualizes the transformation from a liquid phase to the various solid phases as a function of the initial phosphorus concentration.

Caption: Logical flow of Co-P phase formation from the liquid state.

Experimental Protocols

The determination of a binary phase diagram is a meticulous process involving several complementary experimental techniques. These methods can be broadly categorized as static and dynamic.[5][6]

4.1 Static Methods (Equilibrated Alloy Method)

The static approach involves preparing a series of alloys with different compositions, heat-treating them to reach equilibrium at a specific temperature, and then rapidly quenching them to preserve the high-temperature phase structure for room-temperature analysis.[5]

-

Sample Preparation: High-purity cobalt and phosphorus are weighed and mixed in the desired atomic ratios. The mixture is typically sealed in an inert container (e.g., an evacuated quartz ampoule) and melted at a high temperature to form a homogeneous liquid. The sample is then annealed at a target temperature for a prolonged period to ensure equilibrium is reached.

-

Quenching: After annealing, the sample is rapidly cooled (quenched) in a medium like ice water or liquid nitrogen.

-

Characterization:

-

X-Ray Diffraction (XRD): The primary technique used to identify the crystalline phases present in the quenched sample. The resulting diffraction pattern is a fingerprint of the crystal structures.[7]

-

Metallography & Microscopy: The quenched sample is sectioned, polished, and etched to reveal its microstructure. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is used to visualize the different phases and determine their precise elemental compositions.

-

4.2 Dynamic Methods

Dynamic methods involve monitoring the physical properties of a sample as its temperature is changed at a controlled rate. Phase transitions are detected as discontinuities or changes in the slope of the measured property versus temperature.[6]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These are the most common thermal analysis techniques.[7][8]

-

Protocol: A small sample of the Co-P alloy and an inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is continuously measured.

-

Data Interpretation: When the sample undergoes a phase transition (e.g., melting, eutectic reaction), it absorbs or releases heat (latent heat). This results in a measurable temperature difference, which appears as a peak on the DTA/DSC curve. The onset temperature of this peak corresponds to the transition temperature.

-

4.3 Example Protocol: Synthesis of Cobalt Phosphide via Gas-Solid Phosphidation

A common method for synthesizing cobalt phosphide powders for experimental study is through the direct phosphidation of a cobalt precursor.[9][10]

-

Precursor Preparation: A commercially available cobalt salt, such as cobalt(II) acetate, is used as the starting material.

-

Phosphidation Reaction: The cobalt salt is placed in a tube furnace. A reactive phosphorus-containing gas, often generated by heating red phosphorus upstream in an inert carrier gas (e.g., Argon), is passed over the cobalt precursor.

-

Temperature Control: The furnace is heated to a specific temperature (e.g., 400-600 °C). The reaction temperature is critical as it can influence the resulting cobalt phosphide phase (CoP vs. Co₂P).

-

Reaction Time: The gas flow and high temperature are maintained for a set duration (e.g., 1-3 hours) to ensure complete conversion of the precursor.

-

Cooling & Passivation: After the reaction, the system is cooled to room temperature under an inert atmosphere to prevent oxidation of the resulting cobalt phosphide powder. A slow flow of a dilute oxygen/nitrogen mixture may be used to gently passivate the surface of the nanoparticles, making them safer to handle in air.

-

Characterization: The final product is analyzed using XRD to confirm the phase composition and purity.

References

- 1. Skala,R. & Drabek,M. 2001, The crystal structure of Co2P... Bulletin of Geosciences, 76, 209-216. [geology.cz]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 9. One-Step Facile Synthesis of Cobalt Phosphides for Hydrogen Evolution Reaction Catalysts in Acidic and Alkaline Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Band Gap of Cobalt(II) Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphides, a class of binary compounds of cobalt and phosphorus, have garnered significant attention in various scientific and technological fields, including catalysis, energy storage, and electronics.[1] Their unique electronic and structural properties are central to their performance in these applications. A fundamental parameter governing the electronic behavior of a material is its band gap, which dictates its conductivity and optical properties. This technical guide provides a comprehensive overview of the theoretical and experimental band gap of cobalt(II) phosphide and related stoichiometries, detailed experimental protocols for its determination, and an exploration of its catalytic activity in the hydrogen evolution reaction (HER), a crucial process in clean energy technologies.

The term "cobalt(II) phosphide" most commonly refers to the stoichiometry Co₂P, although other phases such as CoP, CoP₂, and Co₃P₂ also exist.[2][3] The electronic structure, and consequently the band gap, is highly dependent on the specific stoichiometry, crystal structure, and morphology of the material. This guide will delve into the nuances of these aspects to provide a clear understanding for researchers in the field.

Data Presentation: Band Gap of Cobalt Phosphides

The band gap of cobalt phosphides has been investigated through both theoretical calculations, primarily using Density Functional Theory (DFT), and experimental measurements, most notably optical spectroscopy. A summary of reported band gap values for various cobalt phosphide stoichiometries is presented in Table 1. It is important to note the distinction between the theoretical band gap, derived from computational models of the electronic band structure, and the optical band gap, which is experimentally determined from the absorption of light. The optical band gap can be influenced by factors such as particle size, crystallinity, and the presence of defects.

| Stoichiometry | Method | Band Gap (eV) | Remarks |

| CoP | Experimental (Optical) | 1.71 | Nanoparticles |

| Experimental (Optical) | ~0.61 | Mesoporous material, indirect excitation | |

| Theoretical (DFT) | Semi-metallic | Very small activation energy (0.026 eV) | |

| Co₂P | Experimental (Optical) | 3.14 | Nanoparticles |

| CoP₂ | Theoretical (DFT) | 0.4 - 0.8 | Diamagnetic, dependent on the functional used |

| Co₃P₂ | Theoretical (DFT) | No data available | - |

A notable discrepancy exists for CoP, where the experimentally determined optical band gap of nanoparticles is significantly larger than that of mesoporous CoP and the theoretical predictions of a semi-metallic character. This difference is likely attributable to quantum confinement effects in the nanoparticles and the presence of in-gap states in the mesoporous material.[4]

Experimental Protocols

The experimental determination of the optical band gap of cobalt phosphide nanoparticles typically involves two key stages: the synthesis of the nanoparticles and their characterization using UV-Vis spectroscopy, followed by data analysis using a Tauc plot.

Protocol 1: Synthesis of Cobalt Phosphide Nanoparticles (Solution-Phase Method)

This protocol describes a general one-step solution-phase synthesis for cobalt phosphide nanorods or hollow nanoparticles.[5][6]

Materials:

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

1-Octadecene (ODE)

-

Hexadecylamine (HDA)

-

Triphenylphosphite (TPP)

-

Argon gas

-

Chloroform

-

Isopropanol

Procedure:

-

Combine Co(acac)₂, ODE, HDA, and TPP in a three-neck round-bottom flask equipped with a condenser and a gas inlet/outlet.

-

Purge the flask with argon gas for at least 15 minutes to ensure an inert atmosphere.

-

Under a continuous flow of argon, heat the mixture to 300 °C with stirring. The heating rate can be controlled to influence the final product morphology.

-

Maintain the reaction at 300 °C for a specified period (e.g., 1-2 hours) to allow for the formation and growth of the cobalt phosphide nanoparticles. The reaction time can be varied to control the stoichiometry of the resulting cobalt phosphide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the product by centrifugation.

-

Wash the collected nanoparticles multiple times with a mixture of chloroform and isopropanol to remove any unreacted precursors and surfactants.

-

Dry the final product under vacuum.

Protocol 2: Determination of the Optical Band Gap using UV-Vis Spectroscopy and Tauc Plot Analysis

This protocol outlines the steps to measure the optical absorbance of the synthesized cobalt phosphide nanoparticles and subsequently calculate the optical band gap.[7][8][9]

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Disperse the synthesized cobalt phosphide nanoparticles in a suitable solvent (e.g., ethanol or chloroform) to form a stable colloidal suspension. The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

-

UV-Vis Measurement:

-

Record a baseline spectrum of the pure solvent in a cuvette.

-

Fill a separate cuvette with the nanoparticle suspension and record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α) using the Beer-Lambert law, where α is proportional to A. For thin films, α = 2.303 * A / t, where t is the film thickness. For suspensions, the absorbance can be used as a proxy for the absorption coefficient.

-

Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation: (αhν)¹ᐟⁿ = A(hν - Eg) where:

-

α is the absorption coefficient

-

hν is the photon energy

-

A is a constant

-

Eg is the optical band gap

-

The exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 1/2. For indirect allowed transitions, n = 2.

-

-

Plot (αhν)² versus hν for a direct band gap and (αhν)¹ᐟ² versus hν for an indirect band gap.

-

Identify the linear portion of the plot and extrapolate it to the x-axis (where (αhν)¹ᐟⁿ = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the synthesis and optical band gap determination of cobalt phosphide nanoparticles.

Catalytic Signaling Pathway: Hydrogen Evolution Reaction (HER)

While "signaling pathways" are typically associated with biological systems, in the context of materials science and catalysis, a similar concept can be applied to describe the step-by-step mechanism of a catalytic reaction. Cobalt phosphides are highly active catalysts for the hydrogen evolution reaction (HER), a process of significant interest for renewable energy production.[1][2] Density Functional Theory (DFT) calculations have elucidated the mechanism of HER on the surface of CoP.

The HER in acidic media proceeds through the following elementary steps:

-

Volmer step: Proton (H⁺) adsorption onto an active site on the catalyst surface. H⁺ + e⁻ + * → H*

-

Heyrovsky step: Reaction of an adsorbed hydrogen atom (H) with a proton and an electron to form H₂. H + H⁺ + e⁻ → H₂ + *

-

Tafel step: Recombination of two adsorbed hydrogen atoms (H) to form H₂. 2H → H₂ + 2*

(where * represents an active site on the catalyst surface)

The efficiency of the HER is largely determined by the Gibbs free energy of hydrogen adsorption (ΔGH). An ideal catalyst should have a ΔGH close to zero. DFT studies have shown that both Co and P sites on the surface of CoP can act as active centers for hydrogen adsorption.[10]

Caption: Catalytic cycle of the Hydrogen Evolution Reaction (HER) on a cobalt phosphide surface.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental band gap of cobalt phosphide, highlighting the importance of stoichiometry and morphology. The significant discrepancy between the theoretical predictions and experimental results for CoP nanoparticles underscores the need for further research to fully understand the influence of quantum effects and surface chemistry on the electronic properties of these materials. The provided experimental protocols offer a practical guide for the synthesis and characterization of cobalt phosphide nanoparticles, enabling researchers to systematically investigate their properties. Furthermore, the elucidation of the HER catalytic mechanism on CoP surfaces provides a framework for understanding its functional performance and for the rational design of more efficient catalysts for energy applications. While the direct application of cobalt phosphides in drug development is not yet established, their well-defined properties and catalytic activity suggest potential for future exploration in areas such as targeted drug delivery or pro-drug activation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt phosphide (Co2P) | Co3P2 | CID 166621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. A facile solution-phase synthesis of cobalt phosphide nanorods/hollow nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Effect of cobalt phosphide (CoP) vacancies on its hydrogen evolution activity via water splitting: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Emergence of Cobalt Phosphide: A Highly Efficient and Versatile Catalyst

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and durable catalysts is a cornerstone of modern chemical and energy research. In recent years, cobalt phosphide (CoP) has emerged as a frontrunner, demonstrating remarkable catalytic activity in a variety of critical reactions, most notably the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are central to water splitting for hydrogen fuel production.[1][2] Its advantageous electronic structure, chemical stability, and the relative abundance of its constituent elements make it a compelling alternative to precious metal catalysts like platinum.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and catalytic applications of cobalt phosphide, with a focus on experimental methodologies and quantitative performance data.

Catalytic Performance of Cobalt Phosphide

The catalytic efficacy of cobalt phosphide is highly dependent on its phase (e.g., CoP, Co₂P), morphology, and the presence of dopants or composite materials.[4] The following tables summarize key performance metrics from various studies to facilitate comparison.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Cobalt Phosphide Catalysts

| Catalyst Composition | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

| CoP/NCNTs | 0.5 M H₂SO₄ | 99 (at 20 mA cm⁻²) | - | [5] |

| Co-P I (from cobalt(II) acetate) | 0.5 M H₂SO₄ | 160 | - | [6][7] |

| Co-P I (from cobalt(II) acetate) | 1.0 M KOH | 175 | - | [6][7] |

| CoP-CoₓOᵧ/CC | 1.0 M KOH | 43 | - | [5] |

| Cr-CoP | 1.0 M KOH | 36 | - | [5] |

| Co₀.₅Mo₀.₅P | 0.1 M HClO₄ | ~100 | ~50 | [8] |

| Co₁₋ₓPᵥ | Pt/C | Alkaline | - |

Table 2: Oxygen Evolution Reaction (OER) Performance of Cobalt Phosphide Catalysts

| Catalyst Composition | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

| CoFeP/NF | Alkaline | 285 | 42 | [9] |

| Co₂P/NF | Alkaline | 345 | 53 | [9] |

| Co-Pi/CoP/Ti | Alkaline | 310 | - | [10] |

| Core-oxidized amorphous CoP | 1 M KOH | 287 | 70 | [11] |

| Co₁₋ₓPᵥ | Alkaline | 238 | - | [12] |

| Co₁₋ₓPᵥ | Acidic | 249 | - | [12] |

Key Experimental Protocols

The synthesis of cobalt phosphide catalysts is a critical step that dictates their final properties and performance. Several methods have been developed, each with its own advantages.

One-Step Gas-Solid Phosphidation

This method involves the direct phosphidation of a cobalt precursor using a phosphorus source in the gas phase.

Protocol:

-

A commercial cobalt salt, such as cobalt(II) acetate tetrahydrate, is placed in a tube furnace.

-

The furnace is heated to a specific phosphidation temperature (e.g., 450 °C) under an inert atmosphere (e.g., Argon).[5]

-

A phosphorus source, such as red phosphorus or sodium hypophosphite, is heated separately to generate phosphorus vapor, which is then passed over the cobalt precursor.[6][13]

-

The reaction is allowed to proceed for a set duration to ensure complete conversion to cobalt phosphide.

-

The system is cooled to room temperature under an inert atmosphere before the catalyst is collected.

Thermal Decomposition

This approach utilizes organometallic precursors that decompose upon heating to form cobalt phosphide.

Protocol:

-

A cobalt precursor (e.g., cobalt acetylacetonate) and a phosphorus source (e.g., trioctylphosphine or triphenylphosphine) are dissolved in a high-boiling point solvent.[4][14]

-

The solution is heated to a high temperature under an inert atmosphere, leading to the decomposition of the precursors and the formation of cobalt phosphide nanoparticles.[14]

-

The phase of the resulting cobalt phosphide (CoP or Co₂P) can be controlled by the choice of the phosphine source.[4]

-

The nanoparticles are then isolated by centrifugation, washed, and dried.

Hydrothermal/Solvothermal Synthesis

This method involves the reaction of cobalt and phosphorus precursors in a sealed vessel at elevated temperature and pressure.

Protocol:

-

A cobalt salt and a phosphorus source (e.g., DNA as a green source of N and P) are dissolved in a solvent (e.g., water or an organic solvent) and placed in a Teflon-lined autoclave.[15]

-

The autoclave is heated to a specific temperature for a set period.

-

After cooling, the resulting cobalt phosphide product is collected by filtration or centrifugation, washed, and dried.

Catalytic Mechanisms and Experimental Workflows

The catalytic activity of cobalt phosphide is rooted in its unique electronic structure, where cobalt atoms act as electron acceptors and phosphorus atoms as electron donors.[16] This facilitates the adsorption and reaction of intermediates in catalytic processes like HER and OER.

Hydrogen Evolution Reaction (HER) Mechanism

In acidic media, the HER on cobalt phosphide catalysts is believed to proceed through the Volmer-Heyrovsky or Volmer-Tafel mechanism.

Caption: Proposed HER mechanism on a catalyst surface.

Oxygen Evolution Reaction (OER) Mechanism

The OER is a more complex multi-step process involving the formation of oxygen-oxygen bonds. During the OER in alkaline media, the surface of cobalt phosphide often undergoes in-situ transformation to form cobalt oxyhydroxide species, which are considered the true active sites.[9][17]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Engineering cobalt phosphide (CoP) thin film catalysts for enhanced hydrogen evolution activity on silicon photocathodes | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]

- 4. Cobalt phosphide-based electrocatalysts: synthesis and phase catalytic activity comparison for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Core-Oxidized Amorphous Cobalt Phosphide Nanostructures: An Advanced and Highly Efficient Oxygen Evolution Catalyst. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A facile solution-phase synthesis of cobalt phosphide nanorods/hollow nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Unlocking the Potential of Cobalt Phosphide (CoP) in Electrocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt phosphide (CoP) has emerged as a highly promising, earth-abundant electrocatalyst for critical energy and chemical conversion reactions. Its excellent activity and stability, particularly in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) which are central to water splitting for hydrogen production, have positioned it as a viable alternative to precious metal catalysts. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of CoP, detailed experimental protocols for its synthesis and characterization, and a summary of its performance metrics.

Core Electrochemical Properties of Cobalt Phosphide

Cobalt phosphide exhibits a unique combination of properties that underpin its electrocatalytic prowess. Its metallic nature ensures efficient electron transport, a crucial attribute for minimizing ohmic losses during catalysis. Furthermore, the electronic structure of CoP, arising from the interaction between cobalt and phosphorus atoms, provides active sites for the adsorption and subsequent conversion of reactants.

Catalytic Activity in Water Splitting

CoP is a bifunctional electrocatalyst, capable of catalyzing both the HER at the cathode and the OER at the anode in water electrolysis.

Hydrogen Evolution Reaction (HER): In acidic media, CoP facilitates the reduction of protons to hydrogen gas. The generally accepted mechanism involves an initial proton adsorption (Volmer step), followed by either a chemical recombination of two adsorbed hydrogen atoms (Tafel step) or an electrochemical desorption involving another proton and an electron (Heyrovsky step). In alkaline and neutral media, water molecules are the source of protons, and the reaction proceeds through similar elementary steps.

Oxygen Evolution Reaction (OER): The OER in alkaline media is a more complex four-electron process. On the surface of CoP, it is believed that cobalt oxyhydroxide (CoOOH) species are formed in situ, which act as the true catalytic sites. The mechanism involves a series of proton-coupled electron transfer steps, leading to the formation of an O-O bond and the release of molecular oxygen.

Quantitative Performance Metrics

The performance of CoP electrocatalysts is typically evaluated based on several key metrics obtained from electrochemical measurements. A summary of representative data from the literature is presented below.

| Parameter | Acidic Media (0.5 M H₂SO₄) | Alkaline Media (1.0 M KOH) | Neutral Media (1.0 M PBS) |

| HER Overpotential @ 10 mA/cm² | ~85 - 150 mV | ~90 - 250 mV | ~50 - 150 mV |

| HER Tafel Slope | ~50 - 70 mV/dec | ~55 - 100 mV/dec | ~60 - 80 mV/dec |

| OER Overpotential @ 10 mA/cm² | N/A | ~270 - 400 mV | N/A |

| OER Tafel Slope | N/A | ~60 - 90 mV/dec | N/A |

| Overall Water Splitting Cell Voltage @ 10 mA/cm² | N/A | ~1.60 - 1.75 V | N/A |

Detailed Experimental Protocols

Reproducible synthesis and accurate electrochemical evaluation are paramount for advancing CoP research. The following sections provide detailed, step-by-step protocols for key experimental procedures.

Synthesis of CoP Nanoparticles via Phosphorization of ZIF-67

This method utilizes a metal-organic framework (MOF), specifically Zeolitic Imidazolate Framework-67 (ZIF-67), as a precursor to create porous CoP nanostructures.

Materials:

-

Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

2-methylimidazole (2-MeIm)

-

Methanol

-

Sodium hypophosphite (NaH₂PO₂)

Procedure:

-

ZIF-67 Synthesis:

-

Dissolve 2.91 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.

-

Dissolve 3.28 g of 2-MeIm in 100 mL of methanol.

-

Slowly add the cobalt nitrate solution to the 2-methylimidazole solution while stirring.

-

Continue stirring for 24 hours at room temperature.

-

Collect the purple precipitate by centrifugation, wash with methanol three times, and dry in a vacuum oven at 60°C overnight.

-

-

Phosphorization:

-

Place a ceramic boat containing the synthesized ZIF-67 powder in the center of a tube furnace.

-

Place another ceramic boat containing NaH₂PO₂ upstream from the ZIF-67. The mass ratio of NaH₂PO₂ to ZIF-67 should be approximately 10:1.

-

Purge the tube furnace with argon (Ar) gas for at least 30 minutes.

-

Heat the furnace to 350°C at a ramp rate of 5°C/min under a continuous Ar flow and hold for 2 hours.

-

Allow the furnace to cool naturally to room temperature under Ar flow.

-

The resulting black powder is CoP.

-

Synthesis of CoP from Cobalt(II,III) Oxide (Co₃O₄)

This protocol involves the thermal phosphorization of a pre-synthesized cobalt oxide.

Materials:

-

Cobalt chloride hexahydrate (CoCl₂·6H₂O)

-

Urea (CO(NH₂)₂)

-

Sodium hypophosphite (NaH₂PO₂)

-

Deionized water

Procedure:

-

Co₃O₄ Synthesis:

-

Dissolve 1.19 g of CoCl₂·6H₂O and 1.80 g of urea in 50 mL of deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 120°C for 6 hours.

-

After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry at 60°C.

-

Calcine the resulting powder in air at 300°C for 2 hours to obtain Co₃O₄.

-

-

Phosphorization:

-

Follow the same phosphorization procedure as described for the ZIF-67 precursor, using the synthesized Co₃O₄ powder.

-

Preparation of Working Electrodes

A catalyst ink is prepared and deposited onto a conductive substrate to create the working electrode for electrochemical testing.

Materials:

-

CoP catalyst powder

-

5 wt% Nafion solution (binder)

-

Carbon black (conductive additive)

-

Ethanol

-

Deionized water

-

Substrate (e.g., carbon paper, glassy carbon electrode)

Procedure:

-

Ink Preparation:

-

Disperse 5 mg of CoP catalyst and 1 mg of carbon black in a mixture of 800 µL of ethanol and 180 µL of deionized water.

-

Add 20 µL of 5 wt% Nafion solution to the dispersion.

-

Ultrasonicate the mixture for at least 30 minutes to form a homogeneous ink.

-

-

Electrode Fabrication:

-

Clean the substrate surface thoroughly.

-

Drop-cast a specific volume of the catalyst ink onto the substrate to achieve a desired loading (e.g., 1 mg/cm²).

-

Allow the electrode to dry at room temperature.

-

Electrochemical Measurements

A standard three-electrode electrochemical cell is used for all measurements, consisting of the prepared CoP working electrode, a counter electrode (e.g., graphite rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

Linear Sweep Voltammetry (LSV):

-

Purpose: To determine the overpotential required to drive the HER or OER at a specific current density.

-

Procedure:

-

Purge the electrolyte (e.g., 0.5 M H₂SO₄ for HER, 1.0 M KOH for OER) with an inert gas (e.g., N₂ or Ar) for at least 30 minutes.

-

Scan the potential at a slow rate (e.g., 5 mV/s) in the cathodic direction for HER or the anodic direction for OER.

-

Record the current density as a function of the applied potential.

-

iR Correction: The measured potential should be corrected for the ohmic drop (iR) of the solution. This is typically done automatically by the potentiostat software or manually using the equation: E_corrected = E_measured - iR, where R is the solution resistance determined by electrochemical impedance spectroscopy.

-

Cyclic Voltammetry (CV):

-

Purpose: To assess the redox behavior of the catalyst and to estimate the electrochemically active surface area (ECSA).

-

Procedure for ECSA:

-

In a potential range where no Faradaic reactions occur, perform CV scans at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s).

-

Plot the difference in current density between the anodic and cathodic sweeps at a specific potential against the scan rate.

-

The slope of this plot is twice the double-layer capacitance (Cdl), which is proportional to the ECSA.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To investigate the electrode kinetics and charge transfer resistance.

-

Procedure:

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (e.g., the overpotential for HER or OER).

-

The resulting impedance data is typically plotted as a Nyquist plot (imaginary vs. real impedance).

-

The semicircle in the Nyquist plot can be fitted to an equivalent circuit model to determine the charge transfer resistance (Rct), which is inversely related to the reaction kinetics.

-

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Caption: HER mechanism in acidic media.

Caption: OER mechanism in alkaline media.

Caption: Experimental workflow for CoP evaluation.

Stability and Conductivity

The long-term stability of CoP electrocatalysts is a critical factor for practical applications. In acidic media, CoP can be susceptible to dissolution, although its stability is generally better than many other non-precious metal phosphides.[1][2] In alkaline and neutral conditions, CoP typically exhibits excellent stability.

The electrical conductivity of CoP is another of its key advantages. Mesoporous CoP has been reported to exhibit semi-metallic behavior with a conductivity significantly higher than its nonporous counterpart, which is attributed to the presence of nanocrystalline Co₂P phases.[3] This high conductivity facilitates efficient charge transfer during electrocatalysis.

Conclusion

Cobalt phosphide stands out as a versatile and efficient electrocatalyst with significant potential to contribute to a sustainable energy landscape. Its fundamental electrochemical properties, including high catalytic activity for both HER and OER, good electrical conductivity, and reasonable stability, make it a compelling subject for ongoing research and development. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and high-quality research in this exciting field, ultimately accelerating the deployment of CoP-based technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic studies of the oxygen evolution reaction by a cobalt-phosphate catalyst at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Best Practices in PEC Water Splitting: How to Reliably Measure Solar-to-Hydrogen Efficiency of Photoelectrodes [frontiersin.org]

Surface Chemistry of Cobalt(II) Phosphide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the surface chemistry of cobalt(II) phosphide (CoP), a material of significant interest for a range of catalytic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of the fundamental surface properties, catalytic mechanisms, and experimental methodologies associated with CoP. The guide summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the complex surface phenomena at play.

Introduction

Cobalt(II) phosphide (CoP) has emerged as a highly promising earth-abundant material with remarkable catalytic activity, particularly in energy conversion and biomass upgrading processes. Its unique electronic and structural properties, stemming from the interaction between cobalt and phosphorus atoms, give rise to a rich surface chemistry that dictates its performance in heterogeneous catalysis. A thorough understanding of the CoP surface, including its atomic arrangement, electronic structure, and interaction with adsorbates, is paramount for the rational design of advanced catalysts with enhanced efficiency and selectivity.

This guide delves into the core aspects of CoP surface chemistry, focusing on its application in the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and hydrodeoxygenation (HDO) of biomass-derived molecules. We present a consolidation of theoretical and experimental findings to provide a holistic view of this fascinating material.

Surface Properties of Cobalt(II) Phosphide

The surface properties of CoP are intrinsically linked to its catalytic performance. Theoretical calculations, primarily using Density Functional Theory (DFT), have provided invaluable insights into the stability, electronic structure, and reactivity of different CoP surfaces.

Surface Energetics and Stability

The stability of different crystal facets of CoP dictates their prevalence and, consequently, their contribution to the overall catalytic activity. DFT calculations have been employed to determine the surface energies of various low-Miller-index surfaces of CoP.

Table 1: Calculated Surface Properties of CoP Facets

| Facet | Termination | Surface Energy (J/m²) | Work Function (eV) | Reference |

| (100) | - | 1.34 | - | [1] |

| (010) | Co | High Adsorption Energy for SO₂ | - | [1][2] |

| (101) | Co | High Adsorption Energy for SO₂ | - | [1][2] |

| (110) | Co | High Adsorption Energy for SO₂ | - | [1][2] |

| (011) | P | - | - | [1] |

| (111) | Co | - | - | [3] |

Note: A comprehensive list of surface energies for all facets is not consistently reported across the literature. The provided data is based on available DFT studies.

Electronic Structure

The electronic structure of the CoP surface is a key determinant of its interaction with adsorbates. The hybridization of Co 3d and P 3p orbitals leads to a metallic character with a high density of states near the Fermi level, facilitating electron transfer processes crucial for catalysis. DFT calculations have shown that the electronic structure can be further tuned by doping with other transition metals or non-metal atoms, which can alter the d-band center of the Co atoms and thereby optimize the binding energies of reaction intermediates.[4]

Synthesis of Cobalt(II) Phosphide Nanostructures

The catalytic properties of CoP are highly dependent on its morphology and size. Various synthetic methods have been developed to produce CoP nanostructures with controlled dimensionality, from nanoparticles and nanorods to nanosheets.

Experimental Protocol: Synthesis of CoP Nanorods

This protocol describes a common colloidal synthesis method for CoP nanorods.

Materials:

-

Cobalt(II) acetylacetonate [Co(acac)₂]

-

Trioctylphosphine (TOP)

-

Oleylamine (OAm)

-

1-Octadecene (ODE)

-

Toluene (anhydrous)

-

Ethanol (absolute)

Procedure:

-

In a three-neck flask, combine 1 mmol of Co(acac)₂, 10 mL of ODE, and 5 mL of OAm.

-

Heat the mixture to 120 °C under a gentle argon flow with magnetic stirring for 30 minutes to remove water and oxygen.

-

Increase the temperature to 180 °C and inject 2 mL of TOP into the flask.

-

Raise the temperature to 300 °C and maintain it for 1 hour. The solution will turn black, indicating the formation of CoP nanorods.

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of ethanol to the flask and centrifuge the mixture at 8000 rpm for 10 minutes to precipitate the nanorods.

-

Discard the supernatant and re-disperse the nanorods in 10 mL of toluene.

-

Repeat the precipitation and re-dispersion steps two more times to purify the CoP nanorods.

-

Finally, disperse the purified CoP nanorods in a desired solvent for storage and further use.

Characterization: The morphology and crystal structure of the synthesized nanorods should be characterized by Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), respectively.

Surface Characterization Techniques

A multi-technique approach is essential to fully elucidate the surface chemistry of CoP.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the CoP surface.

Experimental Protocol: XPS Analysis of CoP

-

Sample Preparation: Press the CoP powder into a clean indium foil or mount it on a sample holder using double-sided carbon tape. For thin films, mount the substrate directly. Ensure the sample is handled in an inert atmosphere if sensitive to air.

-

Instrumentation: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source. The analysis chamber should be at ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).

-

Data Acquisition:

-

Acquire a survey spectrum (0-1200 eV binding energy) to identify all present elements.

-

Acquire high-resolution spectra for the Co 2p, P 2p, O 1s, and C 1s regions.

-

-

Charge Correction: For non-conductive or poorly conductive samples, charge referencing is crucial. Use the adventitious carbon C 1s peak at 284.8 eV as a reference to correct for charging effects.[5]

-

Peak Fitting:

-

Use a Shirley background subtraction for the high-resolution spectra.

-

Fit the Co 2p spectrum with multiple doublets (2p₃/₂ and 2p₁/₂) corresponding to different cobalt species (e.g., Co-P, Co-O). Include satellite peaks for Co(II) species.

-

Fit the P 2p spectrum with doublets (2p₃/₂ and 2p₁/₂) corresponding to phosphide and phosphate/oxide species.

-

-

Quantification: Determine the elemental composition from the integrated peak areas of the high-resolution spectra, corrected by their respective relative sensitivity factors (RSFs).

Scanning Tunneling Microscopy (STM)

STM provides real-space images of the CoP surface with atomic resolution, revealing surface morphology, defects, and the arrangement of adatoms.

Experimental Protocol: STM Imaging of CoP Surfaces

-

Sample Preparation: Prepare a flat, conductive CoP surface. This can be achieved by depositing a thin film of CoP on a conductive substrate (e.g., Au(111), HOPG) via methods like molecular beam epitaxy (MBE) or sputtering, followed by annealing in UHV to create a well-ordered surface.

-

Instrumentation: Use a low-temperature UHV-STM system to minimize thermal drift and surface contamination.

-

Tip Preparation: Use an electrochemically etched tungsten (W) or a mechanically cut Pt/Ir tip. The tip should be conditioned in-situ by field emission or gentle voltage pulses to achieve a sharp and stable apex.

-

Imaging Conditions:

-

Tunneling Current (Iₜ): Typically in the range of 100 pA to 1 nA.

-

Bias Voltage (Vₛ): Applied to the sample, typically in the range of -1 V to +1 V. The polarity and magnitude of the bias voltage determine whether occupied or unoccupied states are probed.

-

Scan Parameters: Adjust the scan speed and size to obtain high-quality images.

-

-

Data Analysis: Process the STM images to correct for drift and tilt. Analyze the images to determine atomic lattice parameters, step heights, and the nature of surface defects.

Catalytic Applications and Signaling Pathways

The unique surface chemistry of CoP makes it a versatile catalyst for several important chemical transformations.

Hydrogen Evolution Reaction (HER)

CoP is an excellent electrocatalyst for the HER, the process of generating hydrogen gas from the reduction of protons.

HER Mechanism: The HER on CoP in acidic media is generally understood to proceed via the Volmer-Heyrovsky or Volmer-Tafel mechanism. DFT calculations have shown that both Co and P sites can act as active centers for hydrogen adsorption.[4] The Gibbs free energy of hydrogen adsorption (ΔG_H*) is a key descriptor for HER activity, and for CoP, it is close to the optimal value of 0 eV.

Table 2: Electrocatalytic Performance of CoP-based Catalysts for HER

| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| CoP Nanoparticles | 0.5 M H₂SO₄ | 85 | - | [6] |

| CoP Nanowires | Acidic Media | - | - | [7] |

| CoP/Co₂P Heterojunction | - | 184 | 82 | [8] |

DOT Diagram: HER Pathway on CoP Surface

Oxygen Evolution Reaction (OER)

CoP also exhibits activity for the OER, the anodic half-reaction of water splitting. The surface of CoP often undergoes in-situ transformation under OER conditions to form an amorphous cobalt oxyhydroxide layer, which is believed to be the true active species.[9]

OER Mechanism: The OER on CoP-derived surfaces is thought to follow a conventional adsorbate evolution mechanism involving the formation of *OH, *O, and *OOH intermediates on the cobalt sites. The presence of phosphorus can modulate the electronic structure of the cobalt centers, thereby optimizing the binding energies of these intermediates and lowering the overpotential for OER.[4]

DOT Diagram: OER Pathway on CoP-derived Surface

Hydrodeoxygenation (HDO)

CoP catalysts have shown great promise in the HDO of biomass-derived molecules, such as vanillin, to produce valuable chemicals and biofuels. The HDO process involves the removal of oxygen atoms from the organic molecule.

HDO Mechanism of Vanillin: The HDO of vanillin over CoP can proceed through different pathways. One proposed pathway involves the initial hydrogenation of the aldehyde group to an alcohol, followed by hydrogenolysis of the C-O bond. Another pathway involves the direct hydrogenolysis of the C-O bond of the aldehyde group. The selectivity towards different products can be tuned by the reaction conditions and the properties of the CoP catalyst.[10][11][12]

DOT Diagram: HDO of Vanillin over CoP

Experimental Workflow Visualization

A typical experimental workflow for the synthesis, characterization, and catalytic testing of CoP is illustrated below.

DOT Diagram: Experimental Workflow for CoP Catalyst

Conclusion

The surface chemistry of cobalt(II) phosphide is rich and complex, underpinning its remarkable catalytic activity in a variety of important chemical reactions. This technical guide has provided a detailed overview of the key aspects of CoP surface science, from fundamental properties to practical applications. By consolidating quantitative data, providing detailed experimental protocols, and visualizing complex processes, this guide aims to serve as a valuable resource for researchers and professionals working with this promising material. Further research into the in-situ and operando characterization of CoP surfaces under reaction conditions will continue to deepen our understanding and pave the way for the design of next-generation catalysts with even greater performance.

References

- 1. Synthesis of the Magnetically Nanoporous Organic Polymer Fe3O4@SiO2-NH2-COP and Its Application in the Determination of Sulfonamide Residues in Surface Water Surrounding a Cattle Farm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auger electron spectroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Modified CoP and CoFeP Catalysts as Efficient Bifunctional Catalysts for Water Splitting [mdpi.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. The oxygen evolution reaction enabled by transition metal phosphide and chalcogenide pre-catalysts with dynamic changes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CoP nanostructures with different morphologies: synthesis, characterization and a study of their electrocatalytic performance toward the hydrogen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In situ hydrodeoxygenation of vanillin over Ni–Co–P/HAP with formic acid as a hydrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Solution-Phase Synthesis of Cobalt Phosphide Nanorods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt phosphide (Co₂P) nanorods are emerging as versatile nanomaterials with significant potential in catalysis and biomedicine. Their unique electronic and magnetic properties, coupled with their anisotropic morphology, make them highly attractive for a range of applications. In catalysis, they have demonstrated high efficiency and stability in reactions such as the reductive amination of carbonyl compounds and the oxygen reduction reaction.[1][2] More recently, cobalt phosphide nanoparticles have shown promise as theranostic agents, enabling multimodal imaging and photothermal therapy for cancer treatment.[3]

This document provides detailed protocols for the solution-phase synthesis of Co₂P nanorods and their potential application in a biomedical context, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes key quantitative data from representative solution-phase syntheses of cobalt phosphide nanorods.

| Parameter | Value | Reference |

| Precursors | ||

| Cobalt Precursor | Cobalt(II) acetylacetonate (Co(acac)₂) | [4] |

| Phosphorus Precursor | Triphenylphosphite | [4] |

| Trioctylphosphine (TOP) | [1] | |

| Reaction Conditions | ||

| Solvent | 1-Octadecene | [4] |

| Surfactants | Hexadecylamine, Oleylamine (OAm) | [1][4] |

| Reaction Temperature | 300 °C | [4] |

| Atmosphere | Argon | [4] |

| Product Characteristics | ||

| Morphology | Nanorods | [4] |

| Diameter | ~10 nm | [4] |

| Length | 50 - 150 nm | [4] |

Experimental Protocols

Protocol 1: Synthesis of Cobalt Phosphide (Co₂P) Nanorods

This protocol details a common solution-phase method for the synthesis of Co₂P nanorods.

Materials:

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

1-Octadecene

-

Hexadecylamine

-

Triphenylphosphite

-

Argon gas

-

Ethanol (for washing)

-

Toluene (for storage)

-

Schlenk line and glassware

-

Centrifuge

Procedure:

-

In a three-neck flask connected to a Schlenk line, combine Co(acac)₂, 1-octadecene, and hexadecylamine.

-

Add triphenylphosphite to the mixture.

-

Under an argon atmosphere, stir the mixture and gradually heat it to 300 °C.

-

Maintain the reaction at 300 °C for a specified time (e.g., 2 hours) to allow for the formation of a black colloidal solution, indicating the formation of Co₂P nanorods.

-

After the reaction is complete, cool the mixture to room temperature.

-

To purify the nanorods, add ethanol to the solution to precipitate the product.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanorods multiple times with ethanol to remove any unreacted precursors and byproducts.

-

After the final wash, redisperse the Co₂P nanorods in a suitable solvent such as toluene for storage.

Protocol 2: Application in Cancer Cell Imaging and Photothermal Therapy

This protocol outlines a general procedure for utilizing cobalt phosphide nanoparticles for in vitro cancer cell imaging and photothermal therapy, based on their theranostic potential.[3]

Materials:

-

Synthesized and purified cobalt phosphide nanoparticles (surface-modified for biocompatibility, e.g., with a polymer coating)

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Near-infrared (NIR) laser (e.g., 808 nm)

-

Fluorescence microscope

-

Cell viability assay kit (e.g., MTT assay)

-

Magnetic Resonance (MR) imaging system

-

Photoacoustic (PA) imaging system

Procedure:

-

Cell Culture: Culture the chosen cancer cell line in the appropriate medium and conditions until they reach the desired confluency for the experiments.

-

Incubation with Nanoparticles: Disperse the surface-modified cobalt phosphide nanoparticles in the cell culture medium at various concentrations. Replace the existing medium of the cultured cells with the nanoparticle-containing medium and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

-

In Vitro Imaging:

-

Magnetic Resonance (MR) Imaging: After incubation, wash the cells with PBS to remove excess nanoparticles. Prepare the cell samples for T2-weighted MR imaging to visualize the nanoparticle distribution within the cells.

-

Photoacoustic (PA) Imaging: Image the cells treated with nanoparticles using a photoacoustic imaging system to detect the photoacoustic signal generated by the nanoparticles.

-

-

In Vitro Photothermal Therapy:

-

Expose the cells incubated with cobalt phosphide nanoparticles to a NIR laser at a specific power density for a set duration.

-

Include control groups: cells without nanoparticles exposed to the laser, and cells with nanoparticles but not exposed to the laser.

-

-

Viability Assessment: After laser irradiation, incubate the cells for a further period (e.g., 24 hours). Assess the cell viability using a standard method like the MTT assay to quantify the photothermal therapeutic efficacy.

Visualizations

Caption: Experimental workflow for the solution-phase synthesis of Co₂P nanorods.

Caption: Logical workflow for the theranostic application of Co₂P nanoparticles.

References

- 1. A facile solution-phase synthesis of cobalt phosphide nanorods/hollow nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and X-ray Characterization of Cobalt Phosphide (Co2P) Nanorods for the Oxygen Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Thermal Decomposition Synthesis of Cobalt Phosphide (Co₂P) Nanoparticles

These application notes provide an overview and detailed protocols for the synthesis of cobalt phosphide (Co₂P) nanoparticles via the thermal decomposition method. This method is valued for its ability to produce nanoparticles with controlled size and shape.[1]

Application Notes

1.1 Introduction